3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. The unique structure of this compound makes it an attractive scaffold for drug discovery and various biological applications .
Preparation Methods
The synthesis of 3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the transition-metal-free strategy described by Trofimov’s research group involves three steps:
- Cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrrolopyrazine structure .
Chemical Reactions Analysis
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, with reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 5 (CDK5) and its activator, which are involved in various cellular processes . The inhibition of these targets can lead to the modulation of cell cycle progression and apoptosis, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
6H-pyrrolo[3,4-b]pyrazine: Shows different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, particularly its kinase inhibitory activity .
Properties
CAS No. |
78605-13-7 |
---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
3-methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H11N3/c1-9-8-14-12-7-11(16-13(12)15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI Key |
WOSGPBFDGVRZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=C(NC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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